N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a chlorinated dodecane chain attached to a sulfonamide group, which is further connected to a methyl-substituted benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide typically involves the following steps:
Chlorination: The starting material, dodecane, undergoes chlorination to introduce a chlorine atom at the second carbon position.
Sulfonation: The chlorinated dodecane reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chlorination and sulfonation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or substituted amines.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of dechlorinated or desulfonated products.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide would depend on its specific application. In the context of antimicrobial activity, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would be specific to the type of microorganism or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(1-Chlorododecan-2-yl)-4-methylbenzenesulfonamide: A closely related compound with similar structural features.
N-(1-Bromododecan-2-yl)-4-methylbenzene-1-sulfonamide: A brominated analog with potentially different reactivity.
N-(1-Chlorododecan-2-yl)-4-ethylbenzene-1-sulfonamide: An ethyl-substituted analog with variations in physical and chemical properties.
Uniqueness
N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of a chlorinated dodecane chain and a methyl-substituted benzene sulfonamide group. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
827026-80-2 |
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Molecular Formula |
C19H32ClNO2S |
Molecular Weight |
374.0 g/mol |
IUPAC Name |
N-(1-chlorododecan-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H32ClNO2S/c1-3-4-5-6-7-8-9-10-11-18(16-20)21-24(22,23)19-14-12-17(2)13-15-19/h12-15,18,21H,3-11,16H2,1-2H3 |
InChI Key |
GSDLEFPABCZJFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCl)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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